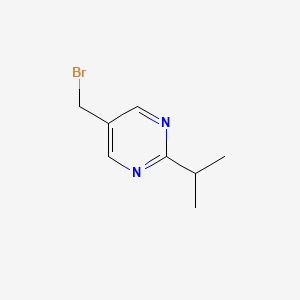

5-(Bromomethyl)-2-isopropylpyrimidine

Description

BenchChem offers high-quality 5-(Bromomethyl)-2-isopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-isopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

5-(bromomethyl)-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)8-10-4-7(3-9)5-11-8/h4-6H,3H2,1-2H3 |

InChI Key |

XOGWROPEXZBXMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

5-(Bromomethyl)-2-isopropylpyrimidine: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary: Pyrimidine Scaffolds in Medicinal Chemistry

In modern drug discovery, pyrimidines serve as privileged pharmacophores. Due to their nitrogen-containing heterocyclic structures, pyrimidine derivatives are foundational in designing targeted therapies, frequently acting as robust [1].

5-(Bromomethyl)-2-isopropylpyrimidine emerges as a highly versatile, bifunctional building block designed to leverage these pharmacophoric advantages[2]. This technical guide details the physicochemical properties, mechanistic utility, and self-validating synthetic protocols required to successfully incorporate this intermediate into active pharmaceutical ingredient (API) development pipelines.

Physicochemical Profiling

Accurate physicochemical data is critical for computational modeling, reaction stoichiometry, and analytical tracking. The quantitative parameters for 5-(Bromomethyl)-2-isopropylpyrimidine are summarized below[3].

| Property | Value |

| Chemical Name | 5-(Bromomethyl)-2-isopropylpyrimidine |

| CAS Registry Number | 1823354-83-1 |

| Molecular Formula | C8H11BrN2 |

| Molecular Weight | 215.09 g/mol |

| Topological Polar Surface Area (TPSA) | ~25.8 Ų (Based on pyrimidine core) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Mechanistic Utility: The Causality of Structural Design

The molecular architecture of 5-(Bromomethyl)-2-isopropylpyrimidine is deliberately engineered for late-stage functionalization. Understanding the causality behind its structural features is essential for optimizing reaction conditions:

-

The 2-Isopropyl Group (Steric & Lipophilic Vector): Pharmacologically, the isopropyl moiety acts as a lipophilic vector to occupy deep hydrophobic pockets in target proteins. Synthetically, it provides critical steric shielding to the C2 position of the pyrimidine ring. This shielding prevents unwanted nucleophilic attack at C2 and improves the metabolic stability of the final API against oxidative degradation (e.g., by cytochrome P450 enzymes).

-

The 5-Bromomethyl Group (Electrophilic Center): The bromomethyl moiety at the C5 position is a highly reactive electrophile[4]. Because the pyrimidine ring is inherently electron-deficient (due to the electron-withdrawing nature of the two nitrogen atoms), the benzylic-like position at C5 is highly activated toward bimolecular nucleophilic substitution (SN2). This allows for rapid S-, N-, and O-alkylation under mild conditions to build complex molecular architectures.

Experimental Workflow: Self-Validating N-Alkylation Protocol

To harness the electrophilicity of this building block, the following step-by-step protocol details a standard N-alkylation workflow using a secondary amine. This protocol is designed as a self-validating system , ensuring high yield while minimizing side reactions.

Step 1: Reagent Preparation and Solvation

-

Action: Dissolve 1.0 equivalent of 5-(Bromomethyl)-2-isopropylpyrimidine (215.09 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: A polar aprotic solvent like DMF is strictly required. DMF effectively solvates the counter-cations of the base (e.g., K⁺) while leaving the nucleophile "naked" and highly reactive. This significantly lowers the activation energy of the SN2 transition state.

Step 2: Base Selection and Temperature Control

-

Action: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), followed by cooling the reaction vessel to 0 °C.

-

Causality: Base selection dictates reaction purity. K₂CO₃ is preferred for secondary amines to prevent quaternization, while DIPEA is utilized for acid-sensitive substrates. Cooling to 0 °C before nucleophile addition is mandatory to suppress competitive dimerization and minimize the hydrolysis of the highly reactive bromomethyl group by trace moisture.

Step 3: Nucleophilic Attack

-

Action: Dropwise add 1.1 equivalents of the target amine. Allow the reaction to slowly warm to room temperature (20–25 °C) over 2 hours.

-

Causality: Dropwise addition maintains a low local concentration of the nucleophile, preventing polyalkylation and thermal runaway.

Step 4: Analytical Validation (In-Process Control)

-

Action: At t = 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Self-Validation: The protocol validates itself through mass spectrometry. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 215 and 217 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is confirmed when this doublet completely disappears, replaced by the exact mass of the alkylated product. If the bromide doublet persists, the system dictates the titration of an additional 0.1 eq of amine.

Step 5: Workup and Isolation

-

Action: Quench with ice water (15 mL) to dissolve inorganic salts, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Logical Relationship Visualization

The following diagram illustrates the mechanistic logic, component interplay, and phase transitions during the SN2 alkylation workflow.

Mechanistic workflow and component interplay for the SN2 alkylation of the pyrimidine intermediate.

Analytical Characterization Standards

For rigorous scientific integrity, researchers must verify the structural identity of the synthesized intermediate post-purification:

-

¹H NMR (400 MHz, CDCl₃): The successful displacement of the heavy bromine atom by a lighter nitrogen/oxygen nucleophile is confirmed by the disappearance of the characteristic bromomethyl singlet (typically ~4.45 ppm) and the appearance of newly shielded methylene protons (shifted upfield to ~3.60 ppm). The pyrimidine aromatic protons at C4 and C6 will typically present as a sharp singlet integrating to 2H around 8.6 ppm due to the electron-withdrawing nature of the ring.

References

-

Bükülmez, G., & Kasımoğulları, R. (2025). Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years. Journal of the Iranian Chemical Society.[Link]

-

ChemSrc. (2025). 5-(Bromomethyl)-2-isopropylpyrimidine (CAS 1823354-83-1) Physical and Chemical Properties. ChemSrc Database.[Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14434919, 5-(Bromomethyl)pyrimidine. PubChem.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]

- 3. Changzhou Hopschain Chemical Co.,Ltd. Список продуктов - почтовый ящик - страница86-Chemicalbook [chemicalbook.com]

- 4. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-bromomethyl-2-isopropylpyrimidine SMILES code

An In-Depth Technical Guide on 5-Bromomethyl-2-isopropylpyrimidine: Structural Bioinformatics, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

In modern drug discovery, the architectural precision of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 5-Bromomethyl-2-isopropylpyrimidine (CAS: 1823354-83-1)[1][2] is a highly versatile, electrophilic heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and statin analogues.

This whitepaper provides a comprehensive analysis of its SMILES code, physicochemical properties, and the mechanistic rationale behind its synthesis. As a Senior Application Scientist, I will outline field-proven, self-validating protocols for generating this compound, focusing on maximizing yield while mitigating the inherent instability of benzylic/heteroarylic bromides.

Structural Bioinformatics & Cheminformatics: SMILES Analysis

The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for 5-bromomethyl-2-isopropylpyrimidine is: CC(C)c1ncc(CBr)cn1 (Alternatively: BrCc1cnc(C(C)C)nc1)

To understand the chemical behavior of this molecule, we must deconstruct the SMILES string into its functional domains and analyze the causality of these features in a biological and synthetic context:

-

CC(C) (Isopropyl Group at C2): This branched aliphatic moiety provides critical steric bulk and lipophilicity. In medicinal chemistry, placing an isopropyl group adjacent to the pyrimidine nitrogens shields the ring from rapid metabolic oxidation (e.g., by CYP450 enzymes) while anchoring the molecule into hydrophobic pockets of target proteins.

-

c1ncc(...)cn1 (Pyrimidine Core): The pyrimidine ring is a strong hydrogen-bond acceptor. Because it is highly electron-deficient (due to the two electronegative nitrogen atoms), it drastically alters the electronic environment of attached substituents.

-

(CBr) (Bromomethyl Group at C5): Positioned at the 5-position, this benzylic-like bromide is a highly reactive electrophile. The electron-withdrawing nature of the pyrimidine ring makes the methylene carbon highly susceptible to

nucleophilic attack by amines, thiols, or alkoxides, serving as the primary conjugation point for API assembly.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is essential for predicting its solubility, reactivity, and chromatographic behavior during purification.

| Property | Value | Mechanistic Implication |

| Molecular Formula | Defines stoichiometry for downstream coupling. | |

| Molecular Weight | 215.09 g/mol | Optimal low-MW fragment for lead optimization. |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Dictated by the two pyrimidine nitrogens; highly permeable. |

| LogP (Estimated) | ~2.1 | Favorable lipophilicity for organic extraction (DCM/EtOAc). |

| Hydrogen Bond Acceptors | 2 | Nitrogen atoms at positions 1 and 3. |

| Hydrogen Bond Donors | 0 | Lack of donors ensures no self-condensation during synthesis. |

Synthetic Methodologies & Mechanistic Rationale

There are two primary field-proven routes to synthesize 5-bromomethyl-2-isopropylpyrimidine: Flow Photochemical Bromination and the Appel Reaction .

Route A: Flow Photochemical Bromination (Industrial Scale)

Traditionally, brominating a 5-methylpyrimidine precursor using N-Bromosuccinimide (NBS) in a batch reactor leads to over-bromination (dibromomethyl species) and extended reaction times. However, transitioning to a continuous-flow photochemical reactor drastically improves productivity. By irradiating the reaction mixture in a flow mode, the radical bromination is tightly controlled, reducing reaction times from hours to minutes and significantly suppressing side products[3][4].

Route B: The Appel Reaction (Bench Scale)

For bench-scale synthesis starting from (2-isopropylpyrimidin-5-yl)methanol, the Appel Reaction is the gold standard[5][6].

-

Causality of Reagent Choice: Why use Triphenylphosphine (

) and Carbon Tetrabromide (

Mechanistic pathway of the Appel reaction converting the pyrimidine alcohol to the bromide.

Self-Validating Experimental Protocol: Appel Bromination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Analytical checkpoints are built directly into the workflow to confirm success before proceeding to downstream API synthesis.

Materials:

-

(2-Isopropylpyrimidin-5-yl)methanol (1.0 eq)

-

Triphenylphosphine (

) (1.2 eq) -

Carbon Tetrabromide (

) (1.2 eq) -

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrimidine alcohol in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Rationale: Cooling minimizes the exothermic degradation of the highly reactive alkoxyphosphonium intermediate.

-

Activation: Add

in one portion, followed by the portion-wise addition of -

Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting alcohol will have a lower

(more polar due to -OH) compared to the product bromide (higher -

Quenching & Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Critical Step: Do not heat the bath above 30 °C during evaporation, as heteroaryl bromides are prone to thermal decomposition or polymerization.

-

Purification: Purify via flash column chromatography. To precipitate the bulk of the triphenylphosphine oxide (

) byproduct prior to loading, triturate the crude residue with cold diethyl ether and filter. -

Self-Validation Checkpoint 2 (NMR): Validate the product via

NMR (

Synthetic workflow for 5-bromomethyl-2-isopropylpyrimidine and downstream API functionalization.

Downstream Applications in Drug Discovery

Once synthesized, 5-bromomethyl-2-isopropylpyrimidine is rapidly deployed in

References

-

Chemsrc. (2025). 1823354-83-1 | 5-(Bromomethyl)-2-isopropylpyrimidine. Retrieved from[Link]

-

OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from[Link]

-

Šterk, D., Jukič, M., & Časar, Z. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, ACS Publications. Retrieved from[Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from[Link]

Sources

- 1. 1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidineCAS号:1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

2-isopropyl-5-bromomethylpyrimidine building block for medicinal chemistry

An In-depth Technical Guide to the 2-isopropyl-5-bromomethylpyrimidine Building Block for Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides an in-depth technical overview of 2-isopropyl-5-bromomethylpyrimidine, a highly versatile and synthetically valuable building block. We will explore its synthesis, elucidate its reactivity profile, and demonstrate its strategic application in the design and discovery of novel drug candidates, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

The Strategic Value of 2-isopropyl-5-bromomethylpyrimidine in Drug Discovery

The utility of a building block in medicinal chemistry is defined by its ability to generate structurally diverse and biologically relevant molecules. 2-isopropyl-5-bromomethylpyrimidine excels in this regard due to a combination of key features:

-

The Privileged Pyrimidine Core: The pyrimidine nucleus is a bioisostere of the purine ring system, enabling it to form critical hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[1][3] This mimicry is a foundational principle in the design of ATP-competitive kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.

-

The 2-Isopropyl Group: This lipophilic group can serve multiple functions. It can be oriented to probe hydrophobic pockets within a target protein's binding site, enhancing binding affinity and modulating selectivity. Its presence can also favorably impact metabolic stability and pharmacokinetic properties.

-

The 5-Bromomethyl Handle: The primary utility of this building block stems from the high reactivity of the bromomethyl group at the 5-position. This benzylic bromide is an excellent electrophile, primed for facile nucleophilic substitution reactions. This allows for the straightforward and predictable introduction of a wide array of functional groups and linkers, which is essential for systematic Structure-Activity Relationship (SAR) exploration.[2]

This combination of a proven biological scaffold and a strategically placed reactive handle makes 2-isopropyl-5-bromomethylpyrimidine an indispensable tool for rapidly assembling libraries of novel compounds for lead discovery and optimization.

Synthesis of the Building Block

The preparation of 2-isopropyl-5-bromomethylpyrimidine is most efficiently achieved via a two-step sequence starting from the corresponding 5-methyl derivative. The causality behind this synthetic strategy is rooted in the well-established reactivity of benzylic C-H bonds.

Caption: Synthetic workflow for 2-isopropyl-5-bromomethylpyrimidine.

Protocol 1: Synthesis of 2-isopropyl-5-methylpyrimidine (Precursor)

The synthesis of the pyrimidine core can be accomplished through various established methods. A common approach involves the condensation of an amidine with a β-dicarbonyl compound.[4]

Step A: Synthesis of 4-chloro-2-isopropyl-5-methylpyrimidine

-

To a solution of isopropylamidine hydrochloride (1.0 eq) and ethyl 2-formyl-3-oxobutanoate (1.05 eq) in ethanol, add sodium ethoxide (2.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure. The resulting crude 2-isopropyl-5-methylpyrimidin-4-ol is carried forward.

-

To the crude material, slowly add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate to yield the crude chloro-pyrimidine.

Step B: Dechlorination to 2-isopropyl-5-methylpyrimidine

-

Dissolve the crude 4-chloro-2-isopropyl-5-methylpyrimidine in methanol.

-

Add 10% Palladium on carbon (Pd/C, 0.05 eq) and triethylamine (2.0 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure precursor.

Protocol 2: Synthesis of 2-isopropyl-5-bromomethylpyrimidine

This key transformation utilizes a radical-mediated benzylic bromination, a process known as the Wohl-Ziegler reaction. The choice of N-bromosuccinimide (NBS) is critical as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.[5]

-

To a solution of 2-isopropyl-5-methylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) as a radical initiator.

-

Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be initiated using a 250W photochemical lamp.[6][7]

-

Monitor the reaction progress by ¹H NMR or LC-MS, observing the disappearance of the methyl singlet and the appearance of the bromomethyl singlet. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps but can be further purified by recrystallization from hexanes or by flash chromatography.

Chemical Reactivity and Synthetic Applications

The synthetic power of 2-isopropyl-5-bromomethylpyrimidine lies in the high reactivity of the C5-bromomethyl group towards a wide range of nucleophiles in standard Sₙ2 reactions. This allows for the modular and efficient assembly of diverse molecular architectures.

Caption: Key nucleophilic substitution reactions of the building block.

Protocol 3: Representative Sₙ2 Reaction with a Primary Amine

This protocol details a general procedure for coupling the building block with an amine, a common step in the synthesis of kinase inhibitors.[8]

-

Dissolve 2-isopropyl-5-bromomethylpyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the desired primary or secondary amine (1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to act as an acid scavenger.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive amines.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(aminomethyl)pyrimidine derivative.

Case Study: Application in Aurora Kinase Inhibitor Scaffolds

Aurora kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] Many potent Aurora kinase inhibitors feature a substituted pyrimidine core designed to interact with the enzyme's hinge region.[8][9] 2-isopropyl-5-bromomethylpyrimidine is an ideal starting point for synthesizing such inhibitors.

The general pharmacophore for a Type I pyrimidine-based kinase inhibitor involves a hinge-binding element (often an amine at C2 or C4) and a substituent that projects into the solvent-exposed region or a nearby hydrophobic pocket. The 5-position is a common attachment point for this solvent-facing group.

Caption: Hypothetical workflow for a kinase inhibitor synthesis.

By reacting 2-isopropyl-5-bromomethylpyrimidine with a nucleophile like 3-aminopyrrolidine (as shown in Protocol 3), a key intermediate is formed. The pyrrolidine moiety can then be further functionalized to optimize properties like solubility or cell permeability, demonstrating the modularity of this synthetic approach.[9]

Analytical Characterization

Unambiguous structural confirmation is paramount. The following data are predicted for the title compound, 2-isopropyl-5-bromomethylpyrimidine.

| Analytical Technique | Expected Data |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol [10] |

| Mass Spectrometry (EI-MS) | M+ peak at m/z 214 and M+2 peak at m/z 216 in ~1:1 ratio, characteristic of a single bromine atom. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, pyrimidine C4-H), δ ~8.5 (s, 1H, pyrimidine C6-H), δ 4.5 (s, 2H, -CH₂Br), δ 3.2 (sept, 1H, J ≈ 6.8 Hz, -CH(CH₃)₂), δ 1.3 (d, 6H, J ≈ 6.8 Hz, -CH(CH₃)₂) ppm. (Chemical shifts are estimates based on similar structures).[11][12] |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~175 (C2), ~160 (C4), ~158 (C6), ~130 (C5), ~35 (-CH(CH₃)₂), ~30 (-CH₂Br), ~22 (-CH(CH₃)₂) ppm. (Chemical shifts are estimates). |

Conclusion

2-isopropyl-5-bromomethylpyrimidine is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group provide a robust platform for the rapid generation of novel and diverse compound libraries. Its inherent pyrimidine core makes it particularly well-suited for the development of kinase inhibitors and other targeted therapies. The experimental protocols and analytical data provided herein serve as a comprehensive guide for scientists to effectively incorporate this powerful intermediate into their drug discovery programs.

References

-

MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

- Elsevier. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.

-

tec-science. (n.d.). Product characterization by NMR. Available from: [Link]

-

ResearchGate. (2026, February 26). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Available from: [Link]

-

Semantic Scholar. (2013, January 3). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Available from: [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-5-bromopyrimidine.

-

National Center for Biotechnology Information (PMC). (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Proton Chemical Shifts and Integration for the 1H NMR spectrum of 2-bromopropane. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)-2-isopropylpyrimidine

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous small-molecule kinase inhibitors.[1] Its inherent ability to mimic the purine structure of adenosine triphosphate (ATP) allows pyrimidine derivatives to function as competitive inhibitors at the kinase hinge region, a critical site for regulating cellular signaling pathways.[2][3] Dysregulation of these pathways is a well-established driver of numerous pathologies, most notably cancer.[1]

5-(Bromomethyl)-2-isopropylpyrimidine emerges as a highly valuable and versatile starting material for the construction of targeted kinase inhibitor libraries.[4] This reagent features a key electrophilic center at the bromomethyl group, which is primed for nucleophilic substitution. This reactivity allows for the strategic introduction of a wide array of chemical moieties, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic profiles. The 2-isopropyl group often serves as a critical hydrophobic anchor, designed to fit into specific pockets within the target kinase's active site.[5]

This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and key technical insights for leveraging 5-(Bromomethyl)-2-isopropylpyrimidine in the synthesis of novel kinase inhibitors.

Scientific Rationale and Mechanistic Overview

The primary synthetic transformation involving 5-(Bromomethyl)-2-isopropylpyrimidine is a bimolecular nucleophilic substitution (SN2) reaction.

Causality of Experimental Design:

-

The Electrophilic Center: The carbon of the bromomethyl group is highly electrophilic. This is due to the strong electron-withdrawing effect of the adjacent bromine atom and the pyrimidine ring, making it highly susceptible to attack by nucleophiles.[6] The reactivity of this site is analogous to that of a benzylic bromide, which is known to readily undergo SN2 reactions.[7]

-

The Nucleophile (Nu:) : A diverse range of nucleophiles, such as primary/secondary amines, thiols, and phenols, can be employed. The choice of nucleophile is a critical step in drug design, as the appended group will occupy a key vector space of the kinase binding pocket, influencing inhibitor potency and selectivity.

-

The Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal. These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself, leaving it "free" and highly reactive.[8] This enhances the rate of the SN2 reaction.

-

The Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the acidic proton on the nucleophile (if present) and to scavenge the hydrogen bromide (HBr) that is generated during the reaction, driving the equilibrium towards product formation.[9]

The overall reaction proceeds via a backside attack of the nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Visualizing the Synthetic Strategy

General Reaction Scheme

The core reaction involves the coupling of the pyrimidine scaffold with a nucleophilic partner (R-NuH) to generate a diverse library of 2,5-disubstituted pyrimidines.

Caption: General SN2 reaction for kinase inhibitor synthesis.

Detailed Experimental Protocol

This protocol provides a generalized, self-validating procedure for the synthesis of a 5-((alkylamino)methyl)-2-isopropylpyrimidine derivative, a common core structure in kinase inhibitors.

Materials and Equipment

Reagents:

-

5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq)

-

Selected primary or secondary amine (e.g., aniline, morpholine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Analytical balance

-

NMR spectrometer, LC-MS system

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration). Stir the mixture until the starting material is fully dissolved.

-

Addition of Reagents: Add the selected amine nucleophile (1.1 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).

-

Expertise Note: Adding the base after the nucleophile ensures that the nucleophile is present to react as soon as the starting material is activated. K₂CO₃ is a solid base that is easily filtered off and is generally preferred for its cost-effectiveness and moderate reactivity, which minimizes side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours.

-

Trustworthiness Check: A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The product spot should have a lower Rf value than the starting bromomethylpyrimidine due to its increased polarity. The reaction is considered complete when the starting material spot is no longer visible by UV light.

-

-

Aqueous Work-up: Once the reaction is complete (typically 2-6 hours), quench the reaction by adding deionized water (approx. 10 volumes relative to DMF). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

-

Expertise Note: The water quench precipitates the product if it has low aqueous solubility and dissolves the inorganic salts (KBr, excess K₂CO₃) and DMF. Ethyl acetate is a good solvent for most organic molecules and is immiscible with water.

-

-

Purification - Phase Separation and Drying: Combine the organic layers and wash with brine (1 x 10 volumes). The brine wash removes residual water and DMF from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Expected Results and Data Presentation

The protocol is robust and adaptable to a variety of amine nucleophiles. The following table presents representative, anticipated data to illustrate the versatility of this synthetic method.

| Nucleophile (1.1 eq) | Reaction Time (h) | Expected Yield (%) | Product Molecular Weight ( g/mol ) |

| Aniline | 4 | 85-95% | 227.30 |

| Morpholine | 2 | 90-98% | 221.30 |

| Piperidine | 2 | 90-98% | 219.32 |

| 4-Fluoroaniline | 4 | 85-95% | 245.29 |

Troubleshooting and Field-Proven Insights

-

Issue: Incomplete Reaction. If TLC analysis shows significant unreacted starting material after 6 hours, gentle heating (40-50 °C) can be applied. However, higher temperatures may lead to side products. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material.

-

Issue: Multiple Product Spots on TLC. This may indicate over-alkylation, especially if the amine nucleophile has multiple reactive sites (e.g., a primary amine). Using a slight excess of the pyrimidine starting material can sometimes mitigate this. Alternatively, purification by chromatography should effectively separate the desired mono-substituted product.

-

Issue: Poor Yield after Work-up. The product may have some water solubility. If this is suspected, perform additional extractions of the aqueous layer. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure amine products are not protonated and water-soluble.

By following this detailed guide, researchers can confidently and efficiently utilize 5-(Bromomethyl)-2-isopropylpyrimidine as a foundational building block for the discovery and development of novel kinase inhibitors.

References

-

Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry. Available at: [Link]

-

Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Available at: [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Sanea, M. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

-

Kandeel, M., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. Available at: [Link]

-

Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. Available at: [Link]

-

Sharma, P., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

-

Ansari, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]

- 5. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Amination of 5-(Bromomethyl)-2-isopropylpyrimidine: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the nucleophilic substitution reaction of 5-(bromomethyl)-2-isopropylpyrimidine with various amines. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical considerations for the successful synthesis of 5-(aminomethyl)-2-isopropylpyrimidine derivatives. The document emphasizes scientific integrity, providing a self-validating system through clear, step-by-step instructions and explanations for experimental choices.

Introduction: The Significance of 5-(Aminomethyl)-2-isopropylpyrimidine Derivatives

5-(Bromomethyl)-2-isopropylpyrimidine is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group at the 5-position of the pyrimidine ring. This site is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups, particularly amino moieties. The resulting 5-(aminomethyl)-2-isopropylpyrimidine scaffold is a key structural motif in a variety of biologically active compounds.

The amination of 5-(bromomethyl)-2-isopropylpyrimidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.[2][3] This transformation is a fundamental and widely employed reaction in organic synthesis.

Chemical Principles and Mechanistic Overview

The core of this protocol is the SN2 reaction, a cornerstone of organic chemistry. The success of this reaction is contingent on several factors:

-

Nucleophilicity of the Amine: The rate of the SN2 reaction is directly proportional to the nucleophilicity of the attacking amine. Primary and secondary amines are excellent nucleophiles for this transformation due to the presence of a lone pair of electrons on the nitrogen atom.[2][4]

-

Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN) are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[5]

-

Role of the Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Reaction Temperature: The reaction is typically conducted at room temperature, although gentle heating may be required for less reactive amines.[5]

It is important to note that the use of an excess of the amine can lead to the formation of secondary and tertiary amine byproducts through subsequent reactions.[6] Therefore, careful control of stoichiometry is essential.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the amination of 5-(bromomethyl)-2-isopropylpyrimidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-(Bromomethyl)-2-isopropylpyrimidine | ≥95% | Commercially Available | Handle with care, irritant.[7][8] |

| Amine (Primary or Secondary) | Reagent Grade | Commercially Available | |

| Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available | |

| N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet/outlet

-

Syringes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(bromomethyl)-2-isopropylpyrimidine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as DMF or acetonitrile (approximately 0.1-0.5 M concentration). Add a base, such as K2CO3 or DIPEA (2.0 eq).[5]

-

Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed.[5] The progress of the reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-isopropylpyrimidine derivative.[5]

Experimental Workflow Diagram

Caption: General workflow for the amination of 5-(bromomethyl)-2-isopropylpyrimidine.

Safety and Handling Precautions

-

5-(Bromomethyl)pyrimidine derivatives are irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

-

All manipulations should be performed in a well-ventilated fume hood.[9]

-

Anhydrous solvents are required for this reaction. Ensure that all glassware is thoroughly dried before use.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[7][9]

Reaction Mechanism Diagram

Caption: SN2 mechanism for the amination reaction.

Conclusion

This application note provides a robust and reliable protocol for the amination of 5-(bromomethyl)-2-isopropylpyrimidine. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can successfully synthesize a variety of 5-(aminomethyl)-2-isopropylpyrimidine derivatives for their specific research needs. The versatility of this reaction makes it an indispensable tool in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine.

- Benchchem. Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors.

- AQA A-Level Chemistry. Nucleophilic Properties (Amines).

- Chemistry LibreTexts. Nucleophilic Substitution in Synthesis- Amines.

- Chemistry Guru. Nucleophilic Substitution of Amine.

- chemrevise.org. 6.2.1 Amines.

- Chemguide. amines as nucleophiles.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. SC-259269 - SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chemistryguru.com.sg [chemistryguru.com.sg]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Application Notes & Protocols: Strategic N-Alkylation of Amines with 5-(Bromomethyl)-2-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-(Aminomethyl)-2-isopropylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Its unique physicochemical properties, such as the ability to participate in hydrogen bonding and π-π interactions, make it a "privileged scaffold" in drug design.[3] Specifically, the 5-(aminomethyl)-2-isopropylpyrimidine moiety is a highly sought-after structural motif. The isopropyl group at the 2-position can provide favorable steric interactions and improve metabolic stability, while the aminomethyl linker at the 5-position serves as a versatile handle for introducing diverse functional groups to modulate pharmacological activity, solubility, and target engagement.

This guide provides a detailed examination of the reaction between 5-(Bromomethyl)-2-isopropylpyrimidine and various amines. We will explore the underlying reaction principles, detail optimized protocols for achieving selective mono-alkylation, and offer insights into troubleshooting common challenges. The objective is to equip researchers with the knowledge to efficiently synthesize libraries of novel pyrimidine derivatives for applications in drug discovery, particularly in the development of kinase inhibitors, anticancer agents, and antivirals.[4][5]

Reaction Mechanism and Core Principles

The reaction of 5-(Bromomethyl)-2-isopropylpyrimidine with an amine is a classic nucleophilic substitution, specifically an S_N2 reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group.

A significant challenge in the N-alkylation of amines is the potential for over-alkylation.[6][7] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, producing a tertiary amine, and potentially a third, yielding a quaternary ammonium salt.[8] Controlling the reaction to favor the desired mono-alkylated product is paramount.

Caption: S_N2 reaction pathway and the challenge of over-alkylation.

Critical Reaction Parameters: A Guide to Optimization

Achieving high yield and selectivity in this reaction requires careful control over several key parameters. The interplay between the amine substrate, base, solvent, and temperature dictates the outcome.

| Parameter | Recommendation | Rationale & Expert Insights |

| Amine Substrate | 1.0 - 1.2 equivalents | Primary Amines: Generally highly reactive. Use of a slight excess can drive the reaction to completion. Secondary Amines: Less reactive due to steric hindrance. May require longer reaction times or gentle heating. Anilines: Weakly nucleophilic. Often require higher temperatures and stronger bases to achieve reasonable reaction rates. |

| Base | 2.0 - 3.0 equivalents | Inorganic Bases (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and effective for most primary and secondary amines. Cesium bases (Cs₂CO₃, CsOH) have been shown to promote selective mono-N-alkylation by minimizing the concentration of the free product amine.[9][10] Organic Bases (DIPEA, Et₃N): Sterically hindered, non-nucleophilic bases are excellent for scavenging the HBr byproduct without competing in the substitution reaction. They are particularly useful for sensitive substrates. |

| Solvent | Polar, Aprotic (DMF, CH₃CN, DMSO) | These solvents effectively solvate the cation of the transition state while poorly solvating the amine nucleophile, thereby increasing its reactivity and accelerating the S_N2 reaction rate. DMF and CH₃CN are common first choices.[11] DMSO can be used but workup can be more challenging due to its high boiling point and water miscibility.[9] |

| Temperature | Room Temperature (20-25 °C) to 60 °C | The high reactivity of the benzylic-like bromomethyl group often allows the reaction to proceed efficiently at room temperature.[11] For less nucleophilic amines (e.g., anilines, hindered secondary amines), gentle heating (40-60 °C) can significantly increase the reaction rate. Monitor carefully to avoid decomposition or increased side-product formation. |

| Concentration | 0.1 - 0.5 M | Moderate concentrations are generally effective. Higher dilutions can sometimes favor mono-alkylation by reducing the probability of the product molecule encountering another molecule of the electrophile, but this comes at the cost of slower reaction rates. |

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: General Procedure for Primary Amines

This protocol is suitable for the reaction with a simple, non-hindered primary amine like benzylamine.

Materials:

-

5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN) (to make a 0.2 M solution)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq).

-

Dissolve the starting material in acetonitrile.

-

Add the primary amine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress every hour using TLC (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-((benzylamino)methyl)-2-isopropylpyrimidine.

Protocol 2: Optimized Procedure for Secondary or Less Reactive Amines

This protocol uses a stronger inorganic base and is suitable for more challenging substrates where over-alkylation is a concern or where reactivity is lower.

Materials:

-

5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

-

N,N-Dimethylformamide (DMF) (to make a 0.2 M solution)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

To a round-bottom flask, add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq) and finely powdered K₂CO₃ (2.5 eq).

-

Add DMF and begin stirring to create a suspension.

-

Add the secondary amine (1.2 eq) to the suspension.

-

Stir the reaction at room temperature. If no significant conversion is observed by TLC/LC-MS after 4 hours, gently heat the mixture to 40-50 °C.

-

Monitor the reaction until completion (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with a large volume of water and ethyl acetate.

-

Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with brine (3-4x) to remove residual DMF.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the desired tertiary amine product.

Experimental Workflow Visualization

Caption: General experimental workflow for pyrimidine synthesis.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive amine (e.g., protonated salt).2. Insufficient temperature for a weak nucleophile.3. Reagents degraded (e.g., hydrolysis of bromomethyl group). | 1. Ensure the amine is the free base or add an extra equivalent of base.2. Gradually increase temperature to 40-60 °C and monitor.3. Use fresh reagents and anhydrous solvents. |

| Significant Over-alkylation | 1. Amine product is highly nucleophilic.2. Reaction run for too long or at too high a temperature.3. Stoichiometry of amine to halide is too low. | 1. Use 1.5-2.0 equivalents of the starting amine.2. Consider a milder base (e.g., K₂CO₃ over DIPEA) or a cesium base.[9]3. Run the reaction at a lower temperature or for a shorter time. |

| Multiple Spots on TLC | 1. Over-alkylation.2. Decomposition of starting material or product.3. Impure starting materials. | 1. See "Significant Over-alkylation" above.2. Run the reaction at a lower temperature. Check pH during workup to avoid acidic/basic degradation.3. Verify the purity of starting materials by NMR or LC-MS before starting. |

| Difficulty in Purification | 1. Products are very polar and streak on silica.2. Products are co-eluting. | 1. Add 0.5-1% triethylamine or ammonia to the eluent to suppress tailing of basic amine products.2. Try a different solvent system or consider reverse-phase chromatography. |

References

- Bhardwaj, V., Gumber, D., & Abbot, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.

- Sutar, N. R., Alegaon, S. G., & Govind, G. A. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.

- Kaur, R., & Kumar, R. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry.

- Aggarwal, S., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- BenchChem. (2025). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. BenchChem.

- Carey, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. Organic Letters.

- Kumar, S., & Kumar, S. (2014).

- Fiveable. (2026). Reactions of Amines. Fiveable.

- Clark, J. (2023). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijsat.org [ijsat.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Using 5-(Bromomethyl)-2-isopropylpyrimidine in SN2 reactions

Application Note: High-Fidelity Functionalization of 5-(Bromomethyl)-2-isopropylpyrimidine

Part 1: Critical Data Correction & Chemical Profile

Identity Verification & Safety Alert

CRITICAL WARNING: The CAS number 53306-54-0 provided in some legacy databases is INCORRECT for this compound.[1][2][3][4][5] That CAS corresponds to Bis(2-propylheptyl) phthalate (DPHP), a common plasticizer.[2][3][4][5] Using the wrong CAS can lead to catastrophic errors in safety handling and stoichiometry.[2][4][5]

-

Correct Chemical Name: 5-(Bromomethyl)-2-isopropylpyrimidine[2][3][4][6][7]

-

Correct CAS: 1823354-83-1 (Reference verified via chemical catalogs)

-

Molecular Formula:

[4][5]

Reactivity Landscape

The 5-(bromomethyl) moiety on a pyrimidine ring is a "super-benzylic" electrophile.[2][3][4][5] The electron-deficient nature of the pyrimidine ring (acting as an electron sink) significantly lowers the energy of the

-

The "Isopropyl Effect": The 2-isopropyl group provides steric bulk and lipophilicity (

).[2][3][4] Unlike the 2-chloro analog, the 2-isopropyl group deactivates the ring toward

Part 2: Strategic Protocol Design

Mechanism of Action ( )

The reaction proceeds via a concerted bimolecular substitution.[4][5] The nucleophile attacks the

Key Mechanistic Considerations:

-

Solvent Effect: Polar aprotic solvents (DMF, MeCN) stabilize the transition state dipole but do not solvate the nucleophile as strongly as protic solvents, enhancing reaction rate.[4][5]

-

Leaving Group: Bromide is an excellent leaving group (

of HBr -

Side Reactions:

Visualization: Reaction Pathway & Decision Logic[2][4][5]

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile type. Blue indicates the starting material, Green indicates optimized conditions.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Aminomethyl Pyrimidines)

Best for: Secondary amines (morpholine, piperazine) or hindered primary amines.[2][3][4]

Reagents:

-

Substrate: 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 equiv)[2][3][4]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[2][3][4]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM ( -

Cooling: Cool the solution to

using an ice/water bath. Rationale: Controls the exotherm and prevents bis-alkylation if using primary amines.[1][2][3][4] -

Addition: Dissolve 5-(Bromomethyl)-2-isopropylpyrimidine in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup:

Protocol B: C-Alkylation (Active Methylene Compounds)

Best for: Chain extension using malonates or

Reagents:

-

Substrate: 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 equiv)[2][3][4]

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.3 equiv)[2][3][4]

Step-by-Step Procedure:

-

Enolate Formation: Suspend NaH in anhydrous THF at

. Add Diethyl malonate dropwise.[2][3][4][5] Stir for 30 min until -

Coupling: Cool the enolate solution to

(salt-ice bath). Add the pyrimidine bromide (dissolved in THF) slowly. -

Optimization: Stir at

for 1 hour, then warm to RT. -

Quench: Carefully add saturated

(cold). Extract with EtOAc.[2][3][4][5]

Part 4: Quantitative Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Dielectric Constant ( | Suitability | Notes |

| DCM | 8.9 | High | Excellent for amines; easy workup.[2][3][4][5] |

| DMF | 36.7 | High | Best for ionic nucleophiles (azides, thiolates).[4][5] Hard to remove. |

| Acetone | 20.7 | Medium | Good for Finkelstein conditions (NaI); requires reflux.[3][4][5] |

| Methanol | 32.7 | Low | AVOID. Causes solvolysis (ether formation).[3][4][5] |

| Water | 80.1 | Low | AVOID. Rapid hydrolysis to alcohol.[2][3][4][5] |

Troubleshooting Guide

Part 5: Storage & Stability[1][2][9]

References

-

Chemical Identity & CAS Verification

-

General Reactivity of Halomethyl Pyrimidines

-

Mechanistic Principles of SN2 Reactions

-

Safety Data (Analogous Compounds)

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. CAS 53306-54-0: Di-2-propylheptyl phthalate | CymitQuimica [cymitquimica.com]

- 3. DPHP - Wikipedia [en.wikipedia.org]

- 4. Bis(2-propylheptyl)phthalate | C28H46O4 | CID 92344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2639449-70-8_CAS号:2639449-70-8_2-{[(Tert-butoxy)carbonyl](pentan-2-yl)amino}-4-methyl-1,3-thiazole-5-carboxylic acid - 化源网 [chemsrc.com]

- 7. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]

- 8. savemyexams.com [savemyexams.com]

Application Notes and Protocols for the Synthesis of 2-Isopropyl-5-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2-Isopropyl-5-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of these valuable heterocycles: 2-isopropyl-5-substituted pyrimidines. The presence of an isopropyl group at the 2-position can enhance lipophilicity and introduce favorable steric interactions within a binding pocket, while the substituent at the 5-position offers a versatile handle for modulating biological activity. We will delineate a robust and modular synthetic strategy, commencing with the construction of the 2-isopropylpyrimidine core, followed by regioselective halogenation at the 5-position, and culminating in the introduction of diverse functionalities through a suite of powerful palladium-catalyzed cross-coupling reactions.

Overall Synthetic Strategy

The most efficient and versatile approach to a library of 2-isopropyl-5-substituted pyrimidines involves a three-stage process. This strategy ensures a consistent supply of a key intermediate, which can then be diversified in the final step.

Caption: Overall workflow for the synthesis of 2-isopropyl-5-substituted pyrimidines.

Part 1: Synthesis of the 2-Isopropylpyrimidine Core via Pinner Condensation

The Pinner synthesis is a classic and reliable method for the construction of the pyrimidine ring.[2] It involves the condensation of an amidine with a 1,3-dicarbonyl compound. For the synthesis of 2-isopropylpyrimidine, isobutyramidine is the required N-C-N building block.

Protocol 1: Synthesis of 2-Isopropylpyrimidine

This protocol details the reaction of isobutyramidine hydrochloride with malondialdehyde bis(diethyl acetal) under acidic conditions, followed by in situ cyclization.

Materials:

-

Isobutyramidine hydrochloride

-

Malondialdehyde bis(diethyl acetal)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve isobutyramidine hydrochloride (1.0 eq) in ethanol (100 mL).

-

Acid-Catalyzed Hydrolysis: To the stirred solution, add concentrated hydrochloric acid (0.5 eq) and malondialdehyde bis(diethyl acetal) (1.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, carefully add a 2M aqueous solution of sodium hydroxide until the pH is approximately 10-11.

-

Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-isopropylpyrimidine.

-

Further purification can be achieved by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Acid Catalyst: The hydrochloric acid is essential for the in situ hydrolysis of the malondialdehyde bis(diethyl acetal) to generate the reactive 1,3-dicarbonyl species.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for both the acetal hydrolysis and the subsequent condensation and cyclization steps.

-

Basic Workup: The addition of sodium hydroxide neutralizes the acidic reaction mixture and deprotonates the pyrimidine product, rendering it more soluble in the organic extraction solvent.

Part 2: Regioselective Bromination at the 5-Position

With the 2-isopropylpyrimidine core in hand, the next crucial step is the introduction of a halogen at the 5-position, which will serve as a handle for the subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the electrophilic bromination of electron-deficient aromatic rings.[3][4][5]

Protocol 2: Synthesis of 2-Isopropyl-5-bromopyrimidine

Materials:

-

2-Isopropylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2-isopropylpyrimidine (1.0 eq) in acetonitrile (10 mL per mmol of pyrimidine) in a round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-isopropyl-5-bromopyrimidine.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a solid, easy-to-handle source of electrophilic bromine.[3] It is often preferred over liquid bromine for its milder reactivity and the generation of fewer hazardous byproducts.[6]

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution, as it can solubilize the starting materials and does not interfere with the reaction.

-

Aqueous Workup: The sodium thiosulfate quench is crucial for safety and to prevent further unwanted bromination during the workup. The sodium bicarbonate wash removes acidic byproducts.

Part 3: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The 2-isopropyl-5-bromopyrimidine is a versatile intermediate that can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7][8][9][10][11]

A. Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an arylboronic acid.[12][13]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

2-Isopropyl-5-bromopyrimidine

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-isopropyl-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

B. Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[1][10]

Materials:

-

2-Isopropyl-5-bromopyrimidine

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-isopropyl-5-bromopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 eq). Stir for 10 minutes, then add the terminal alkyne (1.2 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Workup and Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidines

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7]

Materials:

-

2-Isopropyl-5-bromopyrimidine

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

-

Reagent Addition: Add a solution of 2-isopropyl-5-bromopyrimidine (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

-

Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

D. Stille Coupling: Synthesis of 5-Alkenyl- or 5-Arylpyrimidines

The Stille coupling involves the reaction of an organohalide with an organostannane.[8][9][11]

Materials:

-

2-Isopropyl-5-bromopyrimidine

-

Organostannane (e.g., tributyl(vinyl)tin or aryltributyltin) (1.1 eq)

-